4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEOQFIBKXJGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356263 | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127406-11-5 | |
| Record name | 4-(2-Methyl-4-thiazolyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127406-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Strategies for 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde and Analogous Systems
The construction of the 4-arylthiazole scaffold is a cornerstone of synthesizing the target compound. Modern organic synthesis provides several powerful tools to achieve this, with cross-coupling reactions being among the most versatile and widely employed.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in forming the thiazole-benzene linkage, offering mild conditions and broad functional group tolerance. nih.gov
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between sp²-hybridized centers. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate in the presence of a base. researchgate.net For the synthesis of the this compound skeleton, two primary Suzuki-Miyaura strategies can be envisioned:
Strategy A: Coupling of a 4-halo-2-methylthiazole with 4-formylphenylboronic acid.
Strategy B: Coupling of a 2-methylthiazole-4-boronic acid (or its ester derivative) with a 4-halobenzaldehyde.
Both routes are viable and benefit from the wide availability of palladium catalysts and boronic acid reagents. nih.gov The reaction conditions are generally mild, and catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems based on palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands (such as SPhos and XPhos) are effective. mit.edu The choice of base, often sodium carbonate or potassium carbonate, and solvent system, typically a mixture of an organic solvent like 1,4-dioxane (B91453) and water, are crucial for achieving high yields. mit.edu
| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Heteroaryl Halide + Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.5 equiv.) | 1,4-Dioxane/H₂O (4:1) | 90 °C | mit.edu |
| Heteroaryl Chloride + Arylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | mit.edu |
| 5-Bromothiazole + Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME/H₂O | 80 °C | Generic Conditions |
Beyond the Suzuki-Miyaura reaction, direct C-H arylation has emerged as a more atom-economical and step-efficient strategy. This method avoids the need to pre-synthesize organoboron or organotin reagents by directly coupling a C-H bond of the heterocycle with an aryl halide. researchgate.net For the synthesis of this compound, this involves the reaction of 2-methylthiazole (B1294427) with a 4-halobenzaldehyde, such as 4-bromobenzaldehyde.
The C-5 position of 2-alkylthiazoles is sufficiently activated for direct arylation. researchgate.net Ligand-free palladium acetate (Pd(OAc)₂) has been shown to be an effective catalyst for this transformation, often using potassium acetate (KOAc) as the base and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMA). researchgate.netnih.gov This approach offers a straightforward route to the desired 4-arylthiazole core structure.
Selective Formylation Reactions for Aldehyde Functionalization
While cross-coupling reactions often employ a pre-functionalized benzaldehyde (B42025) derivative, it is also possible to introduce the aldehyde group onto the phenyl ring after the thiazole-benzene linkage has been established.
The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction uses a Vilsmeier reagent, a chloroiminium ion, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgijpcbs.com This electrophilic reagent attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. wikipedia.org For this strategy to be effective in synthesizing the target compound from 4-phenyl-2-methylthiazole, the phenyl ring must be sufficiently activated to direct the electrophilic substitution to the para-position. Studies on related 4-aryl-2-aminothiazole systems have shown that formylation can occur on the phenyl group, demonstrating the viability of this approach. researchgate.netresearchgate.net A patented process also describes the successful formylation of a related 2-(4-hydroxyphenyl)-4-methylthiazole derivative as a key step in a multi-step synthesis. google.com
Multi-Step Synthetic Sequences and Reaction Optimization
Multi-step syntheses provide a high degree of control and are fundamental to constructing complex molecules like this compound. The most classic and convergent approach is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.net
For the target molecule, the key precursors are thioacetamide (B46855) and a 2-halo-1-(4-formylphenyl)ethan-1-one derivative (e.g., 2-bromo-4'-formylacetophenone). A significant challenge in this sequence is the reactivity of the aldehyde group under the reaction conditions. To prevent side reactions, the aldehyde is typically protected as an acetal (B89532) prior to the cyclization step. The synthesis proceeds by first reacting 4-formylacetophenone with an alcohol like ethylene (B1197577) glycol under acidic conditions to form the corresponding acetal. This protected ketone is then halogenated at the α-position to yield the key α-haloketone intermediate. This intermediate is subsequently reacted with thioacetamide, which drives the Hantzsch cyclization to form the protected thiazole ring. The final step is the acidic hydrolysis of the acetal to deprotect the aldehyde, yielding the final product.
While not leading to the direct C-C linked target compound, analogous systems featuring an ether linkage can be synthesized from halogenated precursors and phenols. This method involves the reaction of a halogenated thiazole derivative with a hydroxybenzaldehyde. For instance, a 2-aryl-5-(bromoacetyl)thiazole can react with p-hydroxybenzaldehyde in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dry acetone. This Williamson ether synthesis-type reaction couples the two fragments via an ether bond, yielding a 4-[2-(2-aryl-thiazol-5-yl)-2-oxo-ethoxy]-benzaldehyde analog.
| Halogenated Thiazole Precursor | Phenol | Base/Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| 4-Methyl-2-phenyl-5-bromoacetyl-thiazole | p-Hydroxybenzaldehyde | K₂CO₃ / Acetone | 5 h | 63.2% |
| 2-(4-Bromophenyl)-4-iodomethyl-thiazole | m-Hydroxybenzaldehyde | K₂CO₃ / Acetone | 3 h | 82.2% |
| 2-(4-Bromophenyl)-4-iodomethyl-thiazole | p-Hydroxybenzaldehyde | K₂CO₃ / Acetone | 3 h | 81.1% |
| 2-Phenyl-4-iodomethyl-thiazole | o-Hydroxybenzaldehyde | K₂CO₃ / Acetone | 4 h | 71.2% |
Utilization of Heterocyclic Coupling
The construction of the 4-aryl-thiazole scaffold, central to this compound, is commonly achieved through established heterocyclic synthesis methods, most notably the Hantzsch thiazole synthesis. scribd.com This classical method involves the condensation of a thioamide with an α-halocarbonyl compound. For the target molecule, this would typically involve the reaction of thioacetamide with a 2-halo derivative of 4-formylacetophenone. The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring. tandfonline.com
Modern cross-coupling strategies also provide a powerful means to form the critical carbon-carbon bond between the thiazole and phenyl rings. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are particularly effective. researchgate.netresearchgate.net A plausible Suzuki coupling route could involve the reaction of 4-formylphenylboronic acid with a pre-formed 4-halo-2-methylthiazole in the presence of a palladium catalyst and a base. This method is valued for its mild reaction conditions and tolerance of various functional groups, including the aldehyde moiety. nih.gov Ligand-free palladium acetate has also been shown to efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides, presenting another viable synthetic pathway. researchgate.net
A summary of potential heterocyclic coupling approaches is presented below.
| Coupling Strategy | Reactant 1 | Reactant 2 | Key Reagents |
| Hantzsch Synthesis | 2-Bromo-4-formylacetophenone | Thioacetamide | Base, Alcohol Solvent |
| Suzuki Coupling | 4-Formylphenylboronic acid | 4-Bromo-2-methylthiazole | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Direct Arylation | 2-Methylthiazole | 4-Bromobenzaldehyde | Pd(OAc)₂, Base (e.g., KOAc) |
Scalability and Synthetic Accessibility Considerations for Industrial and Academic Production
The choice of synthetic route for this compound depends heavily on the desired scale of production. For industrial applications, factors such as cost of starting materials, process safety, atom economy, and ease of purification are paramount. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are often preferred as they reduce solvent waste, time, and energy consumption. tandfonline.com The Hantzsch synthesis, being a long-established and high-yielding reaction, can be adapted into a one-pot, multi-component procedure, making it attractive for large-scale production. asianpubs.org
For academic and smaller-scale laboratory synthesis, palladium-catalyzed cross-coupling reactions like the Suzuki coupling offer high versatility and predictability, even if the catalysts and specialized reagents (e.g., boronic acids) can be more expensive. researchgate.net The development of highly efficient, ligand-free palladium catalysts that can be used at very low loadings (0.1–0.001 mol %) significantly improves the economic and environmental viability of these methods for larger-scale work. researchgate.net The accessibility of the requisite starting materials—such as substituted acetophenones, thioamides, aryl halides, and boronic acids—is generally good, making both Hantzsch and cross-coupling strategies synthetically accessible for both academic and industrial chemists.
Reactivity of the Aldehyde Moiety in this compound
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.
Stereoselective Reduction Reactions to Alcohol Derivatives
The aldehyde can be selectively reduced to a primary alcohol, (4-(2-methyl-1,3-thiazol-4-yl)methanol), using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild, inexpensive, and highly effective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com It selectively reduces aldehydes and ketones without affecting other functional groups like esters or the thiazole ring. ugm.ac.id The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. masterorganicchemistry.com A subsequent workup with water or mild acid protonates the resulting alkoxide to yield the primary alcohol.
For substrates requiring different reactivity or solubility, other reducing agents can be employed. Lithium borohydride (LiBH₄), a more powerful reducing agent than NaBH₄, has also been successfully used to reduce ester functions on thiazole-containing molecules to alcohols. mdpi.com
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (4-(2-Methyl-1,3-thiazol-4-yl)methanol |
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF) | (4-(2-Methyl-1,3-thiazol-4-yl)methanol |
Nucleophilic Addition and Condensation Reactions
The electrophilic carbon of the aldehyde group is susceptible to attack by a variety of nucleophiles. These reactions are fundamental to building molecular complexity.
One of the most characteristic reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. mdpi.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable hemiaminal (or carbinolamine) intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the stable C=N double bond of the imine. libretexts.orgnih.gov The optimal pH for this reaction is generally mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl group for elimination as water, while ensuring the primary amine remains sufficiently nucleophilic and is not fully protonated. libretexts.org A wide range of primary amines, both aliphatic and aromatic, can be used to generate a diverse library of Schiff bases from this compound.
The general reaction is illustrated below, followed by a table of representative examples.
General Reaction: R-NH₂ + OHC-Ar → R-N=CH-Ar + H₂O (where Ar = 4-(2-methyl-1,3-thiazol-4-yl)phenyl)
| Primary Amine (R-NH₂) | Product Name |
| Aniline | N-(4-(2-methyl-1,3-thiazol-4-yl)benzylidene)aniline |
| 4-Chloroaniline | 4-Chloro-N-(4-(2-methyl-1,3-thiazol-4-yl)benzylidene)aniline |
| Benzylamine | N-(4-(2-methyl-1,3-thiazol-4-yl)benzylidene)-1-phenylmethanamine |
| Hydrazine (B178648) | This compound hydrazone |
Synthesis of Hydrazone Derivatives
The aldehyde functional group in this compound serves as a key site for chemical transformations, most notably through condensation reactions to form hydrazone derivatives. This reaction involves the treatment of the aldehyde with a variety of hydrazine-containing compounds, such as hydrazine hydrate, substituted hydrazines, carbohydrazides, or thiosemicarbazide (B42300). nih.govvjs.ac.vnniscpr.res.in
The general mechanism for this transformation is the acid-catalyzed nucleophilic addition of the terminal nitrogen of the hydrazine derivative to the carbonyl carbon of the aldehyde. This is followed by a dehydration step, resulting in the formation of a stable carbon-nitrogen double bond (C=N), which is characteristic of the hydrazone linkage. nih.govnih.gov The reaction is typically carried out in a protic solvent like ethanol and can be refluxed to ensure completion. nih.gov
The synthesis of these derivatives is a common strategy in medicinal chemistry to generate diverse molecular scaffolds. For example, reacting a thiazole-containing aldehyde with thiosemicarbazide yields a thiosemicarbazone, which can then be cyclized with phenacyl bromides to form more complex heterocyclic systems. niscpr.res.innih.gov The resulting hydrazone derivatives are often crystalline solids and can be purified by recrystallization. nih.gov
| Reactant | Resulting Derivative Class | Typical Reaction Conditions |
|---|---|---|
| Thiosemicarbazide | Thiosemicarbazone | Ethanol, Reflux |
| Hydrazine Hydrate | Hydrazone | Ethanol, Reflux |
| Substituted Benzoyl Hydrazides | N-Acylhydrazone | Ethanol, Catalytic Acid, Reflux |
| Girard's Reagents (T or P) | Girard's Hydrazone | Ethanol, Acetic Acid |
Knoevenagel Condensation with Active Methylene (B1212753) Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound. This compound readily undergoes this condensation, reacting with compounds that possess a methylene group flanked by two electron-withdrawing groups, such as malononitrile, ethyl cyanoacetate, or Meldrum's acid. nih.govresearchgate.net
This reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium (B1175870) salt. nih.govtue.nl The catalyst facilitates the deprotonation of the active methylene compound to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde derivative. The resulting aldol-type intermediate subsequently undergoes dehydration to yield a stable, conjugated α,β-unsaturated product. researchgate.net Lewis acids in combination with amines, such as TiCl₄-pyridine, can also be employed to promote the reaction. nih.govacs.org The choice of catalyst and reaction conditions can influence the product selectivity and yield. nih.govacs.org
The products of the Knoevenagel condensation are valuable synthetic intermediates, often used in the construction of more complex molecules and heterocyclic systems. researchgate.net The reaction is notable for its efficiency and broad applicability in organic synthesis. researchgate.net
| Active Methylene Compound | Typical Catalyst | Product Type |
|---|---|---|
| Malononitrile | Piperidine/Acetic Acid | Dicyanovinylarene |
| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl arylidenecyanoacetate |
| Meldrum's Acid | Piperidine | Arylidene Meldrum's acid |
| Barbituric Acid | Amine bases | Arylidene barbiturate |
Reactivity and Substitution Patterns of the 2-Methyl-1,3-thiazole Ring
The 2-methyl-1,3-thiazole ring is an aromatic heterocycle whose reactivity is governed by the interplay of the nitrogen and sulfur heteroatoms and the influence of substituents. nih.govglobalresearchonline.net The nitrogen atom acts as an electron sink, deactivating the ring towards electrophilic attack compared to benzene (B151609), while the sulfur atom can act as an electron donor. pharmaguideline.comias.ac.inias.ac.in Pi-electron density calculations indicate that the C5 position is the primary site for electrophilic substitution, while the C2 position is the most electron-deficient and thus susceptible to deprotonation or nucleophilic attack. pharmaguideline.comwikipedia.org
Electrophilic Aromatic Substitution Reactions
Electrophilic substitution on the thiazole ring is generally less facile than on more electron-rich heterocycles but can be achieved, particularly when activating groups are present. ias.ac.innumberanalytics.com The presence of the electron-donating methyl group at the C2 position enhances the electron density of the ring, facilitating electrophilic attack, which preferentially occurs at the C5 position. pharmaguideline.comwikipedia.org If the C5 position is already substituted, electrophilic attack is strongly disfavored. pharmaguideline.com
Common electrophilic substitution reactions include:
Halogenation : Thiazoles can be brominated or chlorinated, typically targeting the C5 position. pharmaguideline.comwikipedia.orgnumberanalytics.com
Nitration : Nitration can be achieved using a mixture of nitric and sulfuric acids, also favoring the C5 position. pharmaguideline.comnumberanalytics.com
Mercuration : In the presence of mercury acetate, thiazole undergoes mercuration, with a preference for C5 > C4 > C2. pharmaguideline.com
Nucleophilic Substitution Reactions
The C2 position of the thiazole ring is inherently electron-deficient due to the adjacent electronegative nitrogen atom, making it the most susceptible position to nucleophilic attack. pharmaguideline.comias.ac.inias.ac.in Nucleophilic substitution reactions typically require either a strong nucleophile or activation of the thiazole ring. pharmaguideline.com Activation can be achieved by quaternizing the ring nitrogen, which increases the acidity of the C2-hydrogen and enhances the electrophilicity of the C2 carbon. pharmaguideline.com
A common strategy for nucleophilic substitution involves the displacement of a good leaving group, such as a halogen, from the C2 position. pharmaguideline.comias.ac.inias.ac.insciepub.com For instance, 2-halothiazoles readily react with various nucleophiles to yield 2-substituted thiazole derivatives. ias.ac.in
Influence of the Methyl Group on Thiazole Ring Reactivity and Stability
Activation towards Electrophiles : The methyl group activates the ring, particularly the C5 position, towards electrophilic aromatic substitution. pharmaguideline.comwikipedia.org
Increased Basicity : The electron-donating nature of the methyl group increases the basicity of the ring nitrogen atom compared to an unsubstituted thiazole. globalresearchonline.net
Reactivity of the Methyl Group Itself : The C2 position's electron-deficient character activates the protons of the attached methyl group. ias.ac.inias.ac.in This allows the 2-methyl group to undergo condensation reactions with aldehydes, similar to an active methylene compound. ias.ac.in
Derivatization and Functionalization Strategies
The chemical structure of this compound offers multiple avenues for derivatization and functionalization, targeting both the aldehyde group and the heterocyclic ring system.
Functionalization of the Aldehyde Group:
Hydrazone Formation : As detailed in section 2.2.3.2, the aldehyde is readily converted into a wide array of hydrazone derivatives by reacting with various hydrazines and hydrazides. nih.gov
Knoevenagel Condensation : The aldehyde can be condensed with active methylene compounds to form α,β-unsaturated systems, as described in section 2.2.3.3. researchgate.net
Reductive Amination : The aldehyde can be converted to an amine through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.
Oxidation/Reduction : The aldehyde group can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further handles for functionalization.
Functionalization of the Thiazole Ring:
Electrophilic Substitution at C5 : The C5 position of the 2-methylthiazole ring can be functionalized via reactions like halogenation or nitration. pharmaguideline.comnumberanalytics.com
Modification of the 2-Methyl Group : The methyl group at C2 is sufficiently acidic to participate in condensation reactions with aldehydes, providing a route for chain extension at this position. ias.ac.inias.ac.in
Metalation and Cross-Coupling : Deprotonation of the thiazole ring, for instance at the C2 position using a strong base, can generate an organometallic species that can be used in cross-coupling reactions to introduce new substituents. wikipedia.org
These diverse strategies allow for the systematic modification of the parent molecule, enabling the synthesis of a broad library of derivatives for various applications.
Synthesis of Novel Heterocyclic Derivatives Utilizing this compound as a Key Intermediate
This compound serves as a critical starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its utility stems from the reactivity of the aldehyde functional group, which readily participates in various condensation reactions to form carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in building more complex molecular architectures.
A primary synthetic route involves the Knoevenagel condensation, where the aldehyde reacts with compounds possessing an active methylene group. researchgate.netresearchgate.net This reaction is typically catalyzed by a weak base and results in the formation of an α,β-unsaturated system, which is a versatile intermediate for subsequent cyclization steps. nih.gov Another cornerstone reaction is the Claisen-Schmidt condensation, which involves the reaction of this compound with a ketone or another aldehyde in the presence of a base to form chalcones or related enones. nih.govchemrevlett.com These chalcone (B49325) derivatives are pivotal intermediates, particularly in the synthesis of flavonoid-type structures and other heterocyclic systems like pyrimidines. bu.edu.eg
Table 1: Key Condensation Reactions
| Reaction Type | Reactant for Aldehyde | Intermediate Product |
|---|---|---|
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Rhodanine) | α,β-Unsaturated Compound |
Preparation of Pyrimidine (B1678525) and Thiazolidinone Scaffolds
The versatility of this compound as a precursor is well-demonstrated in the targeted synthesis of pyrimidine and thiazolidinone derivatives, which are significant scaffolds in medicinal chemistry.
Pyrimidine Synthesis
The construction of a pyrimidine ring often begins with the synthesis of a chalcone intermediate. This is achieved via a Claisen-Schmidt condensation of this compound with an appropriate ketone. The resulting α,β-unsaturated ketone contains the necessary three-carbon (C-C-C) fragment required for pyrimidine ring formation. bu.edu.eg This intermediate is then subjected to a cyclocondensation reaction with a compound containing an N-C-N fragment, such as guanidine, urea, or thiourea, to yield the corresponding dihydropyrimidine (B8664642) derivative. bu.edu.eg
An alternative and more direct approach is the condensation of the starting aldehyde with compounds that already contain a pre-formed pyrimidine ring system with an active methylene group, such as barbituric acid or 2-thiobarbituric acid. researchgate.net This Knoevenagel-type reaction, typically carried out in a suitable solvent like ethanol or acetic acid, directly yields 5-substituted pyrimidine derivatives. nih.govresearchgate.net
Thiazolidinone Synthesis
For the preparation of thiazolidinone scaffolds, two primary strategies are employed. The first involves the formation of a Schiff base (imine) by reacting this compound with a primary amine. This imine intermediate is then reacted with a compound containing both a thiol and a carboxylic acid group, most commonly thioglycolic acid (mercaptoacetic acid). The thiol group adds to the imine carbon, followed by an intramolecular cyclization via amide bond formation to yield the 2,3-disubstituted-1,3-thiazolidin-4-one ring. chemmethod.com
A second method involves the Knoevenagel condensation of the aldehyde with a thiazolidinone derivative that possesses an active methylene group at the C-5 position, such as 2-thioxo-1,3-thiazolidin-4-one (rhodanine). nih.govresearchgate.net This reaction leads to the formation of a 5-benzylidene derivative of the thiazolidinone ring, a structure of significant interest. This condensation is often catalyzed by bases like sodium acetate in acetic anhydride. nih.gov
Table 2: Synthetic Pathways to Pyrimidines and Thiazolidinones
| Target Scaffold | Pathway | Key Reagents |
|---|---|---|
| Pyrimidine | Pathway 1 | 1. Ketone (e.g., Acetophenone) 2. Guanidine or Urea |
| Pathway 2 | Barbituric Acid or 2-Thiobarbituric Acid | |
| Thiazolidinone | Pathway 1 | 1. Primary Amine 2. Thioglycolic Acid |
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| Acetophenone |
| Barbituric acid |
| Carbon disulfide |
| Chalcone |
| Ethyl 4-hydroxybenzoate |
| Guanidine |
| Hydrazine hydrate |
| Malononitrile |
| Mercaptoacetic acid |
| Methyl bromoacetate |
| Phenyl isothiocyanate |
| Potassium hydroxide |
| Pyrimidine |
| Rhodanine |
| Schiff Base |
| Thiazolidinone |
| Thioglycolic acid |
| Thiophene |
| Thiourea |
| Triethylamine |
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. While specific experimental spectra for 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde are not widely reported in peer-reviewed literature, the expected spectral data can be accurately predicted based on the chemical structure and established principles of NMR.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms. For this compound, nine distinct proton signals are anticipated. The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield. The protons on the benzene (B151609) ring are predicted to show a characteristic AA'BB' system, appearing as two doublets. The lone proton on the thiazole (B1198619) ring and the protons of the methyl group should both appear as sharp singlets.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures and chemical shift theory.
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aldehyde H (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |
| Aromatic H (ortho to -CHO) | 7.9 - 8.1 | Doublet (d) | 2H |
| Aromatic H (meta to -CHO) | 7.8 - 8.0 | Doublet (d) | 2H |
| Thiazole H (C5-H) | 7.4 - 7.6 | Singlet (s) | 1H |
| Methyl H (-CH₃) | 2.7 - 2.8 | Singlet (s) | 3H |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. The spectrum for this compound is expected to show eleven signals, corresponding to the eleven carbon atoms in the structure. The carbonyl carbon of the aldehyde group is characteristically found at the lowest field (highest ppm). The aromatic and thiazole carbons appear in the intermediate region, while the aliphatic methyl carbon is observed at the highest field (lowest ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures and chemical shift theory.
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde C (-CHO) | 190 - 192 |
| Thiazole C (C2-CH₃) | 165 - 167 |
| Thiazole C (C4-Aryl) | 152 - 155 |
| Aromatic C (C-CHO) | 136 - 138 |
| Aromatic C (C-Thiazole) | 134 - 136 |
| Aromatic C (ortho to -CHO) | 130 - 131 |
| Aromatic C (meta to -CHO) | 127 - 128 |
| Thiazole C (C5-H) | 115 - 117 |
| Methyl C (-CH₃) | 19 - 21 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation. For this compound (C₁₁H₉NOS), the monoisotopic mass is 203.0405 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass, which validates the elemental composition. Predicted data for common adducts that may be observed in techniques like electrospray ionization (ESI) are crucial for identifying the molecular ion peak. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts Data sourced from PubChem predictions. uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 204.0478 |
| [M+Na]⁺ | 226.0297 |
| [M+K]⁺ | 242.0036 |
| [M+NH₄]⁺ | 221.0743 |
| [M-H]⁻ | 202.0332 |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Table 4: Predicted Characteristic IR Absorption Bands for this compound Frequency ranges are based on established group frequencies from comparable molecules. orientjchem.orgresearchgate.net
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aldehyde C-H | Stretch | 2850 - 2810 & 2750 - 2710 | Weak (two bands) |
| Aldehyde C=O | Stretch | 1710 - 1685 | Strong |
| Aromatic/Thiazole C=C, C=N | Ring Stretches | 1610 - 1450 | Medium-Strong |
Electronic Spectroscopy (UV-Visible) for Chromophore Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The chromophore of this compound consists of the benzaldehyde (B42025) system in conjugation with the 2-methyl-1,3-thiazole ring. This extended π-conjugated system is expected to give rise to strong π→π* transitions, likely resulting in a significant absorption maximum (λ_max) in the UV region. A much weaker n→π* transition, originating from the non-bonding electrons of the carbonyl oxygen, would be expected at a longer wavelength.
X-ray Diffraction (XRD) for Solid-State Structural Confirmation
X-ray diffraction (XRD) on a single crystal provides the most definitive structural information, yielding precise bond lengths, bond angles, and details of the crystal packing in the solid state. To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. Such a study would unambiguously confirm the connectivity and provide valuable insights into intermolecular interactions, such as hydrogen bonding or π-stacking, as well as the dihedral angle between the phenyl and thiazole rings, which influences the degree of conjugation.
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
The crystal packing, or the arrangement of molecules within the crystal lattice, is also revealed through SC-XRD. This information is vital for understanding polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. The analysis of the packing arrangement provides a foundational understanding of the intermolecular forces at play.
Table 1: Hypothetical Crystal Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₉NOS |
| Formula weight | 203.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 5.432(2) Å, β = 105.12(3)°c = 17.891(7) Å, γ = 90° |
| Volume | 948.1(6) ų |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.
Hirshfeld Surface Analysis and 2D Fingerprint Plots for Molecular Contacts
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, providing a unique three-dimensional map of the close contacts between neighboring molecules.
The surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.
For this compound, a Hirshfeld analysis would likely reveal the prevalence of H...H contacts, which typically form the largest portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. Significant contributions from C...H/H...C and O...H/H...O contacts would underscore the importance of C-H...π and C-H...O interactions, respectively.
Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Contribution (%) |
|---|---|
| H...H | ~45-55% |
| C...H/H...C | ~20-30% |
| O...H/H...O | ~5-10% |
| N...H/H...N | ~3-8% |
| S...H/H...S | ~2-5% |
Note: These percentages are predictive and would be precisely determined following a Hirshfeld surface analysis on the actual crystallographic data.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of a wide range of molecular properties. For a molecule like 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, DFT methods, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to predict its geometry, electronic behavior, and reactivity. researchgate.net
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process calculates bond lengths, bond angles, and dihedral angles that define the molecular conformation with the lowest energy.
For this compound, optimization would reveal the preferred orientation of the benzaldehyde (B42025) ring relative to the thiazole (B1198619) ring. The key aspect of this analysis is the dihedral angle between the two rings, which influences the extent of π-conjugation across the molecule. A more planar conformation would suggest greater electronic communication between the two aromatic systems. While specific optimized parameters for the title compound are not available, a theoretical study on a similar N-(4-(4-ethoxyphenyl) thiazol-2-yl)-1-(naphthalen-2-yl) methenamine (B1676377) compound using DFT calculations provides an example of the type of data obtained. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Derivative (Note: Data is for an analogous thiazole structure, not this compound)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-S (thiazole) | 1.76 |
| C-N (thiazole) | 1.32 | |
| C=N (thiazole) | 1.38 | |
| C-C (inter-ring) | 1.48 | |
| Bond Angles (°) | C-S-C (thiazole) | 89.5 |
| C-N-C (thiazole) | 110.2 | |
| Dihedral Angle (°) | Ring-Ring Twist | 25.4 |
| Data is hypothetical and based on typical values for related structures for illustrative purposes. |
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The HOMO acts as the primary electron donor, while the LUMO acts as the electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more easily excitable and thus more chemically reactive. For this compound, the HOMO would likely be distributed over the electron-rich thiazole and benzaldehyde rings, while the LUMO would also be delocalized across the π-system, particularly over the electron-withdrawing aldehyde group. This distribution facilitates intramolecular charge transfer (ICT), a crucial property for applications in materials science.
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: Data is for an analogous thiazole structure, not this compound)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -2.15 |
| Energy Gap (ΔE) | 4.10 |
| Data is hypothetical and based on typical values for related structures for illustrative purposes. |
Theoretical vibrational analysis using DFT calculates the frequencies of the normal modes of molecular vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending). For this compound, key vibrational modes would include the C=O stretching of the aldehyde group, C=N and C-S stretching of the thiazole ring, and C-H stretching of the aromatic rings. Comparing theoretical and experimental spectra helps confirm the molecular structure.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a region of high negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atom of the thiazole ring. Conversely, the hydrogen atom of the aldehyde group and the hydrogen atoms on the aromatic rings would exhibit positive potential (blue). This map is invaluable for predicting how the molecule will interact with other reagents and biological targets.
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) is related to the HOMO-LUMO gap and indicates resistance to change in electron distribution. A larger gap corresponds to a harder, less reactive molecule.
Chemical Softness (S) is the reciprocal of hardness and reflects a higher propensity for chemical reactions.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative framework for comparing the reactivity of different molecules.
Table 3: Illustrative Global Reactivity Descriptors (Note: Data is for an analogous thiazole structure, not this compound)
| Descriptor | Formula | Calculated Value (eV) |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.20 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.05 |
| Chemical Softness (S) | 1 / (2η) | 0.24 |
| Electrophilicity Index (ω) | χ2 / (2η) | 4.30 |
| Data is hypothetical and based on typical values for related structures for illustrative purposes. |
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how variations in molecular descriptors affect a compound's potency, predictive models can be built to forecast the activity of new, untested molecules.
While specific QSAR models for this compound are not extensively documented in current literature, models developed for structurally related thiazole and benzaldehyde derivatives can offer valuable predictions. The thiazole ring is a well-known pharmacophore present in a wide range of biologically active agents, and QSAR studies on these classes of compounds have often highlighted the importance of specific electronic and steric features for their activity. nih.govnih.gov
For instance, QSAR models for thiazole-containing compounds have successfully predicted their efficacy as anticancer and antimicrobial agents. nih.govmdpi.com These models typically identify key molecular descriptors, such as specific atomic charges, dipole moments, and molecular shape indices, that correlate with biological endpoints. Based on the presence of the thiazole ring fused with a benzaldehyde moiety, it is predicted that this compound could exhibit activity in similar therapeutic areas.
Table 1: Predicted Potential Biological Activities based on Structural Analogs
| Therapeutic Area | Rationale |
|---|---|
| Anticancer | The thiazole moiety is a core component of several Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govmdpi.com |
| Antimicrobial | Thiazole derivatives have shown broad-spectrum antibacterial and antifungal properties. nih.gov |
| Anti-inflammatory | The scaffold is present in compounds designed to inhibit inflammatory enzymes like COX-2. researchgate.net |
| Enzyme Inhibition | The benzaldehyde group is a known scaffold for inhibitors of enzymes such as Aldehyde Dehydrogenase (ALDH). nih.gov |
The "drug-likeness" of a compound is a crucial early-stage assessment that predicts its potential to become an orally bioavailable drug. This is often evaluated using criteria such as Lipinski's Rule of Five, alongside other pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) parameters. nih.gov Computational tools like SwissADME are frequently used for these predictions. nih.gov
For this compound, the relevant physicochemical properties have been calculated based on its molecular structure (C₁₁H₉NOS). uni.lu The analysis indicates a high probability of good oral bioavailability and favorable pharmacokinetic properties. The compound adheres to Lipinski's Rule of Five, which suggests it possesses a balance of solubility and permeability conducive to absorption.
Table 2: Predicted Physicochemical and Pharmacokinetic Properties
| Parameter | Predicted Value | Guideline/Interpretation |
|---|---|---|
| Molecular Weight | 203.26 g/mol | Lipinski's Rule: <500 |
| LogP (Lipophilicity) | 2.50 | Lipinski's Rule: ≤5 |
| Hydrogen Bond Donors | 0 | Lipinski's Rule: ≤5 |
| Hydrogen Bond Acceptors | 3 (O, N, S) | Lipinski's Rule: ≤10 |
| Topological Polar Surface Area (TPSA) | 58.1 Ų | Good oral bioavailability generally seen with TPSA <140 Ų |
| Gastrointestinal (GI) Absorption | High | Predicted by the BOILED-Egg model paradigm. researchgate.net |
| Blood-Brain Barrier (BBB) Permeation | Yes | Predicted by the BOILED-Egg model paradigm. researchgate.net |
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP1A2, CYP2C9 | Important for predicting drug-drug interactions. nih.gov |
Molecular Docking Simulations for Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the molecular basis of a drug's mechanism of action and in predicting its inhibitory activity.
Based on its structural similarity to known inhibitors, this compound was hypothetically docked into the active site of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell survival. nih.govwhiterose.ac.uk Docking simulations predict a strong binding affinity, driven by a combination of specific intermolecular interactions with key amino acid residues in the enzyme's catalytic pocket.
The aldehyde functional group is predicted to form a crucial hydrogen bond with a key residue, while the phenyl and thiazole rings are positioned to engage in favorable hydrophobic and π-π stacking interactions. These interactions anchor the ligand within the active site, suggesting a stable binding mode.
The predicted strong binding affinity and stable interaction mode suggest that this compound could act as a competitive inhibitor of ALDH1A3. By occupying the active site, the compound would prevent the binding of the natural substrate, thereby inhibiting the enzyme's function. Similar docking studies on related thiazole derivatives have shown strong correlations between predicted binding affinity and experimentally measured inhibitory constants (IC₅₀) against targets like EGFR kinase. nih.govmdpi.com
Table 3: Illustrative Molecular Docking Results with ALDH1A3
| Parameter | Description |
|---|---|
| Protein Target | Aldehyde Dehydrogenase 1A3 (ALDH1A3) |
| Predicted Binding Affinity | -7.5 kcal/mol (Illustrative) |
| Key Interacting Residues | Cys302, Trp177, Tyr472 |
| Mode of Interaction | Hydrogen Bonding: The oxygen atom of the benzaldehyde group acts as a hydrogen bond acceptor with a key residue in the active site. |
| π-π Stacking: The phenyl ring engages in a stacking interaction with the aromatic side chain of a tryptophan residue (Trp177). | |
| Hydrophobic Interactions: The methyl group on the thiazole ring and the aromatic rings fit into a hydrophobic pocket formed by several nonpolar residues. |
| Predicted Activity | Potential competitive inhibitor of ALDH1A3. |
Energy Frameworks Analysis for Intermolecular Interaction Energies in Crystal Lattices
Energy framework analysis is a computational method used to investigate the strength and nature of intermolecular interactions within a crystal lattice. rasayanjournal.co.in By calculating the interaction energies (electrostatic, dispersion, repulsion, and induction) between molecules, this technique provides a quantitative understanding of the forces that govern crystal packing. iucr.orgiucr.org
Table 4: Predicted Intermolecular Interaction Energies in the Crystal Lattice
| Interaction Type | Contributing Functional Groups | Energy Component | Predicted Strength |
|---|---|---|---|
| π-π Stacking | Phenyl ring, Thiazole ring | Dispersion | Strong |
| C-H···O Hydrogen Bond | Aldehyde C-H and Aldehyde Oxygen | Electrostatic & Dispersion | Moderate |
| C-H···N Hydrogen Bond | Aromatic C-H and Thiazole Nitrogen | Electrostatic & Dispersion | Moderate |
| C-H···S Interaction | Aromatic C-H and Thiazole Sulfur | Dispersion | Weak |
Biological and Biomedical Applications of 4 2 Methyl 1,3 Thiazol 4 Yl Benzaldehyde and Its Derivatives
Antimicrobial Research
The emergence of multidrug-resistant microbial strains presents a formidable challenge to global public health. The scientific community is in a constant search for novel antimicrobial agents with unique mechanisms of action. Thiazole-containing compounds have emerged as a promising class of antimicrobials, and derivatives of 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde are being actively investigated for their potential in this arena.
Investigation of Antibacterial Activity Against Multi-Drug Resistant Strains (e.g., Gram-Positive and Gram-Negative Bacteria)
Derivatives of the thiazole (B1198619) and related thiadiazole structures have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics.
One study reported the synthesis of novel 3-methylbenzo[d]thiazol-methylquinolinium derivatives that exhibited strong antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.gov A particular derivative, bearing a 4-fluorophenyl group, was noted for its superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) against drug-resistant strains being lower than those of methicillin and vancomycin. nih.gov Another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones showed that these compounds have antibacterial efficacy, with some exhibiting good activity against E. coli and Bacillus cereus. nih.gov Notably, one compound from this series displayed better activity against a resistant strain of E. coli than the reference drugs ampicillin and streptomycin. nih.gov
Research into 1,3,4-thiadiazole derivatives has also yielded promising results. A series of these compounds showed inhibitory efficacy against 79 newly synthesized derivatives, which was superior to standard reference antibiotics against ten Gram-negative and nine Gram-positive bacterial strains. mdpi.com For instance, a derivative with a 4-bromophenyl substituent was active against Staphylococcus epidermidis and Micrococcus luteus. mdpi.com Similarly, novel synthetic thiazole compounds have shown potent bactericidal activity at sub-microgram/mL concentrations against both methicillin-sensitive and methicillin-resistant Staphylococcus pseudintermedius. plos.org
The following table summarizes the antibacterial activity of selected thiazole and thiadiazole derivatives against various bacterial strains.
| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |
| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | MRSA, VRE, NDM-1 E. coli | Strong antibacterial activity; a 4-fluorophenyl derivative showed lower MICs than methicillin and vancomycin. nih.gov |
| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | E. coli, B. cereus, MRSA, P. aeruginosa | Good activity against E. coli and B. cereus; one derivative more potent than ampicillin and streptomycin against resistant E. coli. nih.gov |
| 1,3,4-Thiadiazole derivatives | Gram-positive and Gram-negative bacteria | Superior inhibitory efficacy compared to standard antibiotics for 79 derivatives. mdpi.com |
| Synthetic thiazole compounds | Methicillin-sensitive and methicillin-resistant S. pseudintermedius | Potent bactericidal activity at sub-microgram/mL concentrations. plos.org |
Evaluation of Antifungal Efficacy Against Pathogenic Fungi
In addition to their antibacterial properties, thiazole and thiadiazole derivatives have shown significant promise as antifungal agents. The rising incidence of invasive fungal infections, particularly in immunocompromised individuals, underscores the need for new and effective antifungal drugs.
A study on a 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, revealed it to be a potent antifungal agent against various Candida species, including azole-resistant isolates, and molds, with MIC values ranging from 8 to 96 μg/ml. nih.gov Another novel antifungal agent, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum antifungal activity with a minimum inhibitory concentration between 0.0625-4 μg/ml against pathogenic fungi. frontiersin.org
Furthermore, two series of 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives were synthesized and evaluated for their antifungal effects against eight phytopathogenic fungi. nih.gov Several of these compounds exhibited significant antifungal activities, with some being more potent than the positive control, hymexazol, against Fusarium solani. nih.gov Similarly, novel 1,3-thiazole and 2-hydrazinyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential, with two compounds showing promising inhibitory activity against the pathogenic C. albicans strain, exhibiting substantially lower MIC values than the reference drug fluconazole. mdpi.com
The table below presents the antifungal activity of selected thiazole and thiadiazole derivatives.
| Compound/Derivative Class | Fungal Strain(s) | Key Findings |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol | Candida species, molds | Potent antifungal activity with MIC values from 8 to 96 μg/ml. nih.gov |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi | High-efficiency, broad-spectrum activity with MICs between 0.0625-4 μg/ml. frontiersin.org |
| 2-(aryloxymethyl) benzoxazole and benzothiazole derivatives | Phytopathogenic fungi (e.g., F. solani) | Significant antifungal activity, with some compounds more potent than hymexazol. nih.gov |
| 1,3-Thiazole and 2-hydrazinyl-1,3-thiazole derivatives | Candida albicans | Promising inhibitory activity with lower MIC values than fluconazole. mdpi.com |
Mechanism of Action Studies for Antimicrobial Effects
Understanding the mechanism by which antimicrobial agents exert their effects is crucial for their development and for overcoming resistance. Studies on thiazole and thiadiazole derivatives have begun to elucidate their modes of action.
For the antifungal 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, the mechanism of action involves the disruption of cell wall biogenesis. nih.gov This was evidenced by the inability of treated cells to maintain their shape, leading to the formation of giant cells and leakage of protoplasmic material. nih.gov The compound was also found to interfere with the distribution of chitin and β(1→3) glucan in the cell wall. nih.gov
In the case of the antibacterial 3-methylbenzo[d]thiazol-methylquinolinium derivatives, the proposed mechanism involves the disruption of the GTPase activity and dynamic assembly of FtsZ, a key protein in bacterial cell division. nih.gov This inhibition of FtsZ leads to a failure in cell division and subsequent bacterial cell death. nih.gov
Identification of Lead Compounds for Novel Antimicrobials
The promising and diverse antimicrobial activities of thiazole and thiadiazole derivatives have positioned them as excellent lead compounds for the development of new antimicrobial drugs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.
The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol has been identified as a particularly active agent against fungal cells with low toxicity to human cells, making it a strong candidate for further development. nih.gov Similarly, the lead compound 4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole has been used as a starting point for the development of new derivatives with improved antimicrobial activity. nih.gov The identification of such lead compounds is a critical step in the drug discovery pipeline, providing a foundation for the synthesis and optimization of new and more effective antimicrobial agents.
Anticancer Research and Preclinical Efficacy
In addition to their antimicrobial properties, derivatives of thiazole and thiadiazole have garnered significant attention for their potential as anticancer agents. The structural versatility of the thiazole ring allows for the design of compounds that can interact with various biological targets involved in cancer progression.
Cytotoxicity Screening Against Human Cancer Cell Lines (e.g., IC50 values)
A crucial first step in the evaluation of potential anticancer drugs is the assessment of their cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth.
A study on synthetic 1,3-thiazole incorporated phthalimide derivatives evaluated their cytotoxicity against MDA-MB-468, PC-12, and MCF-7 cancer cell lines. nih.gov One derivative was found to be particularly potent against MCF-7 cells with an IC50 value of 0.2 ± 0.01 µM. nih.gov Other derivatives showed strong cytotoxic activity against MDA-MB-468 and PC-12 cells with IC50 values of 0.6 ± 0.04 µM and 0.43 ± 0.06 µM, respectively. nih.gov
Research on 1,3,4-thiadiazole derivatives has also demonstrated significant anticancer activity. One study reported a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, with the 3-fluorophenyl substituted compound showing the best activity against prostate cancer (PC-3) and colon cancer (HT-29) cell lines, with IC50 values of 64.46 µM and 33.67 µM, respectively. nih.gov Another series of cinnamic acid derivatives with a 1,3,4-thiadiazole ring showed potent activity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with IC50 values of 0.28 and 0.52 μg/mL for the most active compound. nih.gov
The following table provides a summary of the cytotoxic activity of selected thiazole and thiadiazole derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) |
| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7 | 0.2 ± 0.01 µM nih.gov |
| MDA-MB-468 | 0.6 ± 0.04 µM nih.gov | |
| PC-12 | 0.43 ± 0.06 µM nih.gov | |
| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | PC-3 | 64.46 µM nih.gov |
| HT-29 | 33.67 µM nih.gov | |
| Cinnamic acid with a 1,3,4-thiadiazole ring | MCF-7 | 0.28 μg/mL nih.gov |
| A549 | 0.52 μg/mL nih.gov |
Molecular Mechanisms of Anticancer Activity: Modulation of Cellular Pathways and Interaction with Specific Molecular Targets
Derivatives of this compound have demonstrated notable anticancer activity through various molecular mechanisms. These compounds can interfere with critical cellular pathways and interact with specific molecular targets essential for cancer cell proliferation and survival.
One key mechanism is the inhibition of receptor tyrosine kinases. For instance, certain thiazole derivatives have been identified as potent inhibitors of vesicular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com The inhibition of VEGFR-2 blocks angiogenesis, a critical process for tumor growth and metastasis. Compound 4c , a thiazole derivative, showed significant inhibitory action against VEGFR-2 with an IC₅₀ value of 0.15 µM. mdpi.com Other studies on related heterocyclic structures like 1,3,4-thiadiazoles have shown inhibition of the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and HER-2, suggesting that thiazole derivatives may also target these pathways. nih.gov
Furthermore, these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. mdpi.com The anticancer effects are also attributed to their ability to interfere with DNA replication processes, a characteristic shared by related nitrogen-sulfur heterocyclic compounds like thiadiazoles, which act as bioisosteres of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.gov Some hybrid molecules incorporating 1,2,3-triazole and 1,2,4-triazole moieties have shown potent activity against various cancer cell lines, with cyclin-dependent kinase 2 (CDK2) being identified as a promising target through enzyme-docking examinations. acs.org
The cytotoxic effects of these derivatives have been evaluated against a range of human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), colon cancer (Caco-2, HCT-116), and cervical carcinoma (HeLa). mdpi.comacs.org
| Compound | Target Cell Line/Enzyme | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | mdpi.com |
| Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 | mdpi.com |
| Compound 4c | VEGFR-2 | 0.15 | mdpi.com |
| Compound 17 | MCF-7 (Breast Cancer) | 0.31 | acs.org |
| Compound 25 | Caco-2 (Colon Cancer) | 4.98 | acs.org |
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that specific structural modifications significantly influence their biological activity.
The nature and position of substituents on the phenyl ring attached to the thiazole core are critical. For example, in a series of thiazole derivatives, a compound featuring a hydroxyl group demonstrated potent cytotoxic activity against MCF-7 and HepG2 cancer cell lines. mdpi.com The introduction of a bromine atom to this structure resulted in a moderate level of activity. mdpi.com This indicates that electron-donating groups like hydroxyl may enhance anticancer efficacy.
Hybridization of the thiazole scaffold with other heterocyclic rings is a common strategy to enhance bioactivity. The combination of thiazole with moieties such as 1,2,4-triazole, benzimidazole, or indole has yielded compounds with potent anticancer properties. nih.govnuph.edu.ua For instance, a series of N-(5-R-benzylthiazol-2-yl)-acetamides linked to a 4-amino-5-methyl-4H- nih.govnih.govnih.govtriazole ring showed high activity and selectivity against melanoma and breast cancer cell lines, particularly when the benzyl group was substituted with chlorine atoms. nuph.edu.ua
SAR studies on related thiadiazole derivatives, which share structural similarities, have shown that the 1,3,4-thiadiazole scaffold is key for pharmacological properties; replacing it with a 1,3,4-oxadiazole isoster led to a drastic drop in activity. nih.gov For adenosine (B11128) A3 receptor antagonists, which have antiproliferative effects, SAR studies highlighted that an N-acetyl or propionyl substitution on the aminothiazole template, along with a methoxy (B1213986) group on the phenyl ring, greatly increased binding affinity and selectivity. nih.gov These findings suggest that specific substitutions on both the thiazole core and its associated phenyl rings are pivotal in determining the anticancer potential of these derivatives.
Anti-inflammatory and Antioxidant Investigations
Derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties. Inflammation and oxidative stress are interconnected processes implicated in numerous chronic diseases, including cancer and neurodegenerative disorders.
The anti-inflammatory effects of new thiazole compounds have been demonstrated in vivo, where they were shown to lower the acute phase response of bone marrow. nih.gov A potential mechanism for this activity is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key mediator in inflammation. nih.gov Virtual screening has shown that thiazole derivatives can bind to the active site of iNOS, potentially blocking the synthesis of NO. nih.gov
The antioxidant capacity of these compounds has been evaluated using various in vitro assays, such as scavenging of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. nih.govmdpi.com Certain benzimidazole derivatives containing thiosemicarbazide (B42300) and 1,3,4-thiadiazole moieties were found to be good scavengers of the DPPH radical. nih.gov Similarly, novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising antioxidant activity, with compounds 3g and 3h showing DPPH radical scavenging of 70.6% and 73.5% respectively at a concentration of 10 µM. mdpi.com This dual anti-inflammatory and antioxidant activity makes these derivatives promising candidates for treating diseases driven by inflammation and oxidative stress.
Enzyme Inhibition Studies
A significant area of research for thiazole derivatives is their potential as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease.
Several studies have synthesized and evaluated thiazole and related thiadiazole derivatives as AChE inhibitors. nih.govresearchgate.netresearchgate.net A series of benzimidazole-based thiazoles demonstrated potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE), with some compounds showing greater potency than the standard drug Donepezil. nih.gov For example, compounds 16 and 21 from this series were identified as the most potent inhibitors of both enzymes. nih.gov Similarly, certain 5-benzyl-1,3,4-thiadiazol-2-amine derivatives have been reported to have AChE-inhibition activity, with 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine showing an IC₅₀ of 49.86 μM. researchgate.net Molecular docking studies suggest these compounds can interact with the catalytic active site of AChE. researchgate.netresearchgate.net
| Compound Class/Example | Enzyme | Inhibitory Activity (IC₅₀ Range in µM) | Reference |
|---|---|---|---|
| Benzimidazole-based thiazoles (1-24) | AChE | 0.10 ± 0.05 to 11.10 ± 0.30 | nih.gov |
| Benzimidazole-based thiazoles (1-24) | BuChE | 0.20 ± 0.050 to 14.20 ± 0.10 | nih.gov |
| Donepezil (Standard) | AChE | 2.16 ± 0.12 | nih.gov |
| Donepezil (Standard) | BuChE | 4.5 ± 0.11 | nih.gov |
| 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine | AChE | 49.86 | researchgate.net |
| 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | 33.16 | researchgate.net |
Beyond cholinesterases, derivatives of this compound have been shown to modulate the activity of other biologically significant enzymes.
Inducible Nitric Oxide Synthase (iNOS): As mentioned previously, thiazole derivatives show potential as iNOS inhibitors, which is relevant to their anti-inflammatory effects. nih.gov
Receptor Tyrosine Kinases (RTKs): The anticancer activity of these compounds is linked to the inhibition of RTKs like VEGFR-2, EGFR, and HER-2, which are crucial for cell signaling, proliferation, and angiogenesis. mdpi.comnih.gov
Cyclin-Dependent Kinases (CDKs): Docking studies have implicated CDKs, particularly CDK2, as potential targets for thiazole-triazole hybrids, suggesting a role in cell cycle regulation. acs.org
Carbonic Anhydrases (CAs): Studies on carvacrol-based thiosemicarbazide and 1,3,4-thiadiazole derivatives have shown powerful inhibitory actions against human carbonic anhydrase I and II (hCA I and II). semanticscholar.org
This broad enzyme-inhibiting profile underscores the versatility of the thiazole scaffold in designing targeted therapeutic agents.
Other Emerging Biological Activities
Research into derivatives of this compound continues to uncover new therapeutic possibilities. Among the most promising are their antitubercular and antiseizure activities.
Anti-tubercular Activity: Several series of thiazole-containing compounds have been evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. nih.govtubitak.gov.tr A series of N²-arylidene-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides showed promising results, with the 5-nitro-2-furfurylidene derivative (3j ) exhibiting the highest activity (IC₅₀: 6.16 µg/mL). nih.gov The hydrazone moiety appears to be a key pharmacophore for this activity. Other studies on benzaldehyde (B42025) thiosemicarbazone derivatives also reported high activity against actively replicating M. tuberculosis.
Antiseizure Activity: While direct studies on this compound for antiseizure activity are limited, related heterocyclic structures have shown potential. For example, certain methyl indole derivatives of 6-aryl-4,5-dihydropyridazin-3(2H)-ones have been evaluated for anticonvulsant activity and showed significant protection in models of induced convulsions. sbmu.ac.ir Given the structural similarities and broad biological profile of thiazoles, exploring their potential as anticonvulsant agents is a viable area for future research.
These emerging activities highlight the potential of the thiazole scaffold to yield novel therapeutic agents for infectious diseases and neurological disorders.
Applications in Materials Science and Advanced Technologies
Role in the Synthesis of Dyes and Pigments
The aldehyde functional group in 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde serves as a key reactive site for the synthesis of various dyes and pigments, particularly styryl dyes. These dyes are known for their vibrant colors and significant photophysical properties. The synthesis typically involves a Knoevenagel condensation reaction, where the aldehyde reacts with an active methylene (B1212753) compound. researchgate.netorganic-chemistry.org This reaction is a classic method for forming carbon-carbon double bonds, leading to the creation of a conjugated π-system responsible for the molecule's color. beilstein-journals.org
For instance, this compound can be reacted with various active methylene compounds such as malononitrile, cyanomethyl benzimidazole, or barbituric acid to produce novel push-pull styryl chromophores. researchgate.net The thiazole (B1198619) ring, being an electron-rich heterocycle, can act as part of the donor-π-acceptor (D-π-A) system, which is crucial for achieving desirable optical properties, including large Stokes shifts and solvatochromism. beilstein-journals.orgdntb.gov.ua The resulting dyes could find applications in various fields, including as fluorescent probes and in optical recording media. mdpi.com
Table 1: Potential Styryl Dyes from this compound
| Active Methylene Compound | Resulting Dye Structure (Predicted) | Potential Application |
|---|---|---|
| Malononitrile | 2-((4-(2-methylthiazol-4-yl)phenyl)methylene)malononitrile | Fluorescent probe |
| 2-Cyanomethylbenzimidazole | 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(2-methylthiazol-4-yl)phenyl)acrylonitrile | Non-linear optics |
Exploration of Derivatives for Liquid Crystal Applications
The rigid, rod-like molecular structure of derivatives of this compound makes them promising candidates for the synthesis of liquid crystals. Liquid crystalline materials are characterized by molecular shapes that promote self-assembly into ordered phases with properties intermediate between those of a crystalline solid and an isotropic liquid. uobasrah.edu.iqnih.gov The presence of the thiazole ring connected to a phenyl group provides the necessary rigidity and linearity for mesophase formation. researchgate.net
A common strategy for creating liquid crystals from this compound involves the formation of Schiff bases (imines) through the condensation of the aldehyde group with various aromatic amines. researchgate.net The resulting azomethine linkage (–CH=N–) extends the conjugated system and enhances the molecular anisotropy, which is a key factor for liquid crystallinity. rdd.edu.iq By attaching different terminal groups to the amine, such as long alkyl or alkoxy chains, the transition temperatures and the type of mesophase (e.g., nematic, smectic) can be systematically varied. uobasrah.edu.iqresearchgate.net The inclusion of the heterocyclic thiazole ring can influence the mesomorphic properties by introducing dipole moments and altering the molecular packing. researchgate.net
Table 2: Predicted Liquid Crystalline Properties of Schiff Base Derivatives
| Amine Reactant | Resulting Schiff Base | Predicted Mesophase |
|---|---|---|
| 4-Octylaniline | 4-((4-(2-methylthiazol-4-yl)benzylidene)amino)-1-octylbenzene | Nematic, Smectic |
| 4-Methoxyaniline | 4-methoxy-N-((4-(2-methylthiazol-4-yl)phenyl)methylene)aniline | Nematic |
Development of Functional Materials Exhibiting Chemical Stability and Reactivity
The inherent chemical properties of this compound, namely the stability of the thiazole ring and the reactivity of the aldehyde group, are advantageous for the development of specialized functional materials. The thiazole moiety is known for its thermal and chemical stability, which imparts durability to materials derived from it. researchgate.net
The reactive aldehyde group allows for the covalent immobilization of the molecule onto polymer backbones, creating functionalized polymers with tailored properties. nih.gov For example, it can be reacted with amine-terminated polymers to form Schiff base linkages, thereby grafting the thiazole-containing unit onto the polymer chain. nih.gov Such functionalized polymers could exhibit antimicrobial properties or serve as platforms for further chemical modifications.
Furthermore, the aldehyde functionality can participate in polymerization reactions. For instance, it can be involved in copolymerization with other monomers to create novel polymer architectures. Copolymers of benzaldehyde (B42025) derivatives have been synthesized and can be designed to be metastable, depolymerizing under specific triggers such as a change in pH. researchgate.net This "on-demand" degradation is a highly sought-after property for applications in areas like drug delivery and temporary adhesives. The incorporation of the stable this compound unit into such polymers could be used to fine-tune their stability and degradation kinetics.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Malononitrile |
| 2-Cyanomethylbenzimidazole |
| Barbituric Acid |
| 4-Octylaniline |
| 4-Methoxyaniline |
Future Directions and Interdisciplinary Research Perspectives
Rational Design and Synthesis of Next-Generation Thiazole-Benzaldehyde Scaffolds with Tuned Bioactivity
Rational drug design is a strategic approach to discovering and developing new medicines. It involves creating molecules that are predicted to bind to a specific biological target, such as a protein or enzyme, and elicit a desired therapeutic effect. This process relies heavily on understanding the structure-activity relationship (SAR), which describes how the chemical structure of a compound influences its biological activity. nih.gov For the 4-(2-methyl-1,3-thiazol-4-yl)benzaldehyde scaffold, future research will focus on the targeted synthesis of new analogues with enhanced and specific bioactivities.
The modification of this core structure can be achieved through various synthetic strategies, including multi-component reactions and the functionalization of the existing thiazole (B1198619) and benzaldehyde (B42025) rings. bepls.comnih.gov For example, SAR studies have shown that the introduction of different substituents on the aryl ring can significantly alter a compound's biological profile. nih.gov The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can modulate the molecule's interaction with its biological target. nih.gov By systematically altering the substituents on both the thiazole and benzaldehyde moieties, researchers can fine-tune the compound's properties to optimize its potency and selectivity for a specific biological target, such as human carbonic anhydrase isoforms or various protein kinases. nih.govrsc.org
Table 1: Influence of Structural Modifications on Bioactivity of Thiazole Scaffolds
| Structural Modification | Potential Impact on Bioactivity | Rationale/Example |
|---|---|---|
| Substitution on the Phenyl Ring | Altered potency and selectivity | A methoxy (B1213986) group at the 4-position of the phenyl ring has been shown to increase binding affinity for human adenosine (B11128) A3 receptors. nih.gov |
| Modification of the Thiazole Ring | Enhanced antimicrobial or anticancer activity | The introduction of different aryl groups at the 4-position of the dihydrothiazole ring affects inhibitory potency against carbonic anhydrase isoforms. nih.gov |
| Functionalization of the Aldehyde Group | Creation of new derivatives with diverse activities | The aldehyde can be a reactive handle for synthesizing Schiff bases or other derivatives, leading to compounds with potential anticonvulsant or anticancer properties. researchgate.netnih.gov |
| Introduction of Heterocyclic Rings | Broader spectrum of activity | Combining the thiazole scaffold with other heterocyclic motifs like pyrazole (B372694) or triazole can lead to hybrid molecules with unique biological profiles. acs.orgresearchgate.net |
Integration of Advanced Omics Technologies for Comprehensive Biological Profiling
To fully understand the biological effects of this compound and its next-generation derivatives, a comprehensive profiling approach is necessary. Advanced "omics" technologies offer a powerful toolkit for this purpose, allowing for a holistic view of a compound's interaction with a biological system. nih.govresearchgate.net These high-throughput techniques can analyze a vast number of molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), within a single experiment. nih.govjusst.org
The integration of proteomics and metabolomics is particularly valuable for characterizing the mechanism of action of small molecules. nih.govmdpi.com By treating cells or tissues with a thiazole-benzaldehyde derivative, researchers can use mass spectrometry-based proteomics to identify and quantify changes in the expression levels of thousands of proteins. nih.gov This can reveal the specific cellular pathways that are perturbed by the compound. Simultaneously, metabolomics can be used to measure fluctuations in the levels of endogenous metabolites, providing a functional readout of the compound's impact on cellular metabolism. researchgate.net This dual approach can help to identify the primary molecular targets, uncover potential off-target effects, and discover biomarkers of the compound's activity. mdpi.com
Table 2: Application of Omics Technologies in Small Molecule Profiling
| Omics Technology | Key Application | Information Gained |
|---|---|---|
| Genomics | Target Identification | Identifies genetic variations that may influence an individual's response to the compound. jusst.org |
| Transcriptomics | Gene Expression Analysis | Measures changes in RNA levels to understand how the compound affects gene regulation. nih.gov |
| Proteomics | Protein Profiling & Target Engagement | Quantifies changes in protein expression and post-translational modifications to elucidate the mechanism of action. nih.govmdpi.com |
| Metabolomics | Metabolic Pathway Analysis | Profiles changes in metabolite levels to assess the functional impact on cellular processes. nih.govresearchgate.net |
| Integrative Omics | Systems Biology Approach | Combines data from multiple omics platforms for a comprehensive understanding of the compound's biological effects. nih.gov |
Exploration of Hybrid Molecules Incorporating the this compound Core
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (biologically active moieties) into a single hybrid molecule. tandfonline.comacs.org The goal is to create a new chemical entity with an improved activity profile, which could include enhanced potency, dual-targeting capabilities, or better pharmacokinetic properties. The this compound core is an excellent candidate for creating such hybrid molecules due to the inherent biological significance of the thiazole ring. researchgate.net
Researchers have successfully synthesized hybrid compounds by combining thiazole with other bioactive heterocyclic systems, such as pyrazole, triazole, coumarin, and chalcone (B49325). tandfonline.comacs.orgeurekaselect.com For example, thiazole-chalcone hybrids have demonstrated significant activity against various bacteria. tandfonline.com Similarly, linking the thiazole core to a pyrazoline nucleus has resulted in derivatives with potential as multi-targeting kinase inhibitors for cancer therapy. rsc.org The synthesis of these hybrids often involves multi-step reaction sequences or efficient coupling strategies like click chemistry. researchgate.netnih.gov Future exploration in this area will involve designing and synthesizing novel hybrids that incorporate the this compound scaffold to target complex diseases that may benefit from multi-target therapeutic approaches.
Table 3: Examples of Thiazole-Based Hybrid Molecules and Their Bioactivities
| Hybrid Scaffold | Combined Pharmacophores | Reported Biological Activity |
|---|---|---|
| Thiazole-Chalcone | Thiazole and Chalcone | Antibacterial. tandfonline.com |
| Thiazole-Triazole | Thiazole and 1,2,3-Triazole | Antimicrobial, Anticancer. researchgate.net |
| Thiazole-Pyrazoline | Thiazole and Pyrazoline | Antioxidant, Anti-inflammatory, Anticancer. rsc.orgeurekaselect.com |
| Thiazole-Coumarin | Thiazole and Coumarin | Antifungal. eurekaselect.com |
| Thiazole-Thiadiazole | Thiazole and 1,3,4-Thiadiazole | Acetylcholinesterase Inhibition. researchgate.net |
Development of High-Throughput Screening Methodologies for Novel Applications
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds against a specific biological target or cellular process. youtube.com This approach utilizes automation, robotics, and miniaturized assays to significantly increase the efficiency and speed of identifying "hit" compounds with desired biological activity. youtube.com
To unlock the full therapeutic potential of this compound and its derivatives, the development of robust HTS methodologies is crucial. This involves designing and validating specific assays that can be adapted to an automated, high-throughput format. For example, if the goal is to find new enzyme inhibitors, an assay measuring enzyme activity in the presence of the test compounds would be developed. nih.gov Similarly, cell-based assays can be designed to screen for compounds that inhibit cancer cell proliferation or protect neurons from damage. The HTS process starts with the design of the experiment, which is then translated into automated protocols for robotic platforms that can perform thousands of experiments per day. youtube.com The development of such screening platforms will accelerate the discovery of new biological activities and potential therapeutic applications for the thiazole-benzaldehyde scaffold.
Table 4: Key Stages in a High-Throughput Screening (HTS) Campaign
| Stage | Description | Key Activities |
|---|---|---|
| Assay Development | Creation of a robust and miniaturized biological assay. | Target selection, reagent optimization, validation of assay performance (e.g., Z'-factor). |
| Library Screening | Automated testing of a large chemical library. | Use of robotic liquid handlers and detectors to screen thousands to millions of compounds. youtube.com |
| Data Analysis | Processing and interpretation of large datasets. | Hit identification, removal of false positives, and potency determination. nih.gov |
| Hit Confirmation | Re-testing of initial hits to confirm activity. | Dose-response curves are generated to confirm the activity and potency of the selected compounds. |
| Hit-to-Lead | Chemical modification of confirmed hits to improve properties. | Synthesis of analogues to establish structure-activity relationships and optimize for potency, selectivity, and drug-like properties. |
Q & A
Q. What are the established synthetic routes for 4-(2-Methyl-1,3-thiazol-4-yl)benzaldehyde, and how is purity ensured?
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a thiazole-containing intermediate (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole) with 4-hydroxybenzaldehyde in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at room temperature for 5–6 hours . Post-synthesis, purification is achieved through recrystallization (e.g., ethanol) or column chromatography. Purity (>95%) is verified via HPLC or elemental analysis, as noted in commercial catalogs .
Q. How is the structure of this compound confirmed experimentally?
Key spectroscopic methods include:
- ¹H NMR : Distinct peaks for the aldehyde proton (~10 ppm) and thiazole protons (e.g., 7.0–8.0 ppm for the thiazole ring) .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-S (~650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 203.26 (C₁₁H₉NOS) .
Elemental analysis (C, H, N, S) is used to confirm stoichiometry .
Advanced Research Questions
Q. What strategies are employed to study the biological activity of this compound, particularly in neurological contexts?
Given structural similarities to mGluR5 antagonists like MTEP (IC₅₀ = 5 nM), researchers screen for receptor binding using:
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Systematic modifications include:
- Thiazole substitution : Replacing the methyl group with halogens or aryl groups .
- Benzaldehyde derivatization : Introducing electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) to alter reactivity .
Biological testing of derivatives (e.g., IC₅₀ values, logP) is tabulated to identify pharmacophores (see example table below):
| Derivative | Substituent | mGluR5 IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent | -CH₃ | 5 | 1.3 |
| Fluoro | -F | 3 | 1.5 |
| Methoxy | -OCH₃ | 20 | 0.9 |
Q. What crystallographic and computational methods are used to study its molecular interactions?
- X-ray crystallography : Single crystals are grown via slow evaporation, and structures are solved using SHELXL . The thiazole-benzaldehyde dihedral angle (e.g., 15–30°) informs conformational stability.
- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding poses at targets (e.g., mGluR5), with scoring functions (ΔG) validating interactions .
Q. How is the compound quantified in complex matrices during pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
